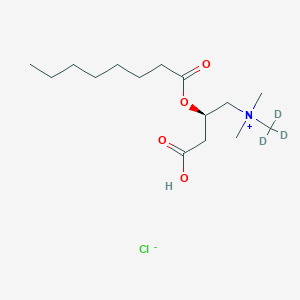

3-FPr-6-Me-Tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrazine is a compound that consists of a six-membered aromatic ring containing four nitrogen atoms with the molecular formula C2H2N4 . The name tetrazine is used in the nomenclature of derivatives of this compound .

Synthesis Analysis

The synthesis of tetrazines can be achieved through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis of 3-substituted-6-alkenyl-s-tetrazines via the elimination-Heck approach enhances the understanding of the properties and potential applications of π-conjugated 1,2,4,5-tetrazine derivatives .Molecular Structure Analysis

Tetrazines are a special class of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional .Chemical Reactions Analysis

Tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications .Physical And Chemical Properties Analysis

Tetrazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .Applications De Recherche Scientifique

Coordination Chemistry

Tetrazine derivatives exhibit unique coordination chemistry, characterized by electron and charge transfer phenomena. They are capable of bridging metal centers in various ways, largely due to a low-lying π* orbital, which is responsible for intense low-energy charge transfer absorptions and electrical conductivity of coordination polymers (Kaim, 2002).

Chemosensors

s-Tetrazine derivatives, including 3-FPr-6-Me-Tetrazine, have been identified as selective and colorimetric chemosensors for fluoride anions. The interaction between fluoride ions and π-electron deficient tetrazines facilitates electron transfer, changing the solution color from red to green (Zhao et al., 2012).

Single-Molecule Magnet Behavior

Tetrazine derivatives have been used in the synthesis of crystalline coordination compounds that exhibit single-molecule magnet behavior under an applied magnetic field. This has opened avenues in the study of magnetic properties at the molecular level (Richardson et al., 2020).

Bioorthogonal Chemistry

These compounds are significant in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Applications include drug delivery and developing imaging probes for diagnostic purposes (Tu et al., 2018).

Materials Science

Tetrazine derivatives are integral in the synthesis of photo- and electroactive materials, including electronic devices, luminescent elements, and image sensors. They have been used in the design of functionalized tetrazines for various applications (Lipunova et al., 2021).

In Vivo Chemistry

The application of tetrazine cycloadditions in live cell and in vivo chemistry is a significant area of research. It includes imaging of glycans on live cells and development of imaging probes for techniques like positron emission tomography (Šečkutė & Devaraj, 2013).

PET Imaging

Fluorine-18 labeled tetrazine derivatives have been developed for use in PET imaging, demonstrating excellent chemical and enzymatic stability and favorable pharmacokinetics (Keinänen et al., 2016).

Advancements in Synthesis

Efforts to improve synthetic methods for tetrazines have expanded their potential applications. This includes developing new routes to tetrazines and expanding the range of dienophiles for more efficient biochemical and biomedical applications (Wu & Devaraj, 2018).

Tumor Imaging

Hydrophilic tetrazines have been used to improve tumor-to-background contrast in PET agents targeting non-small cell lung carcinoma. This research showcases the potential of tetrazines in enhancing the efficacy of diagnostic imaging (Feng et al., 2020).

Safety and Hazards

The safety and hazards associated with a specific tetrazine derivative would depend on its exact chemical structure. Generally, safety data sheets (SDS) provide information on the properties of the substance, its hazards and instructions on handling, storage and emergency measures in case of an accident .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-FPr-6-Me-Tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-Fluoropropionyl chloride", "6-Methyl-1,2,4,5-tetrazine", "Triethylamine", "Methanol", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-Fluoropropionyl chloride is reacted with triethylamine in methanol to form 3-Fluoropropionyl triethylammonium salt.", "Step 2: 6-Methyl-1,2,4,5-tetrazine is dissolved in a mixture of methanol and water and sodium bicarbonate is added to the solution to adjust the pH to 8-9.", "Step 3: The solution from step 2 is added dropwise to the solution from step 1 with stirring at room temperature.", "Step 4: The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the crude product, which is purified by column chromatography to yield 3-FPr-6-Me-Tetrazine as a white solid." ] } | |

| 1629962-55-5 | |

Formule moléculaire |

C6H9FN4 |

Poids moléculaire |

155.16 |

Pureté |

>95% |

Synonymes |

3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)